molecular formula C7H16N2O2 B2826607 [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol CAS No. 2219353-48-5

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol

Cat. No.: B2826607
CAS No.: 2219353-48-5
M. Wt: 160.217
InChI Key: NZOIRZCGMRYDIZ-RQJHMYQMSA-N
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Description

[(3S,5R)-3-(Aminomethyl)-5-methylmorpholin-3-yl]methanol is a chiral morpholine derivative characterized by a hydroxymethyl group and an aminomethyl substituent on the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility and modulate pharmacokinetic profiles . Its synthesis likely involves stereoselective methods, as seen in related compounds (e.g., stepwise oxidation and functionalization of precursor molecules) .

Properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6-2-11-5-7(3-8,4-10)9-6/h6,9-10H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIRZCGMRYDIZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential use in treating various medical conditions:

  • Antidepressant Activity : Research has indicated that morpholine derivatives, including [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol, may exhibit antidepressant properties. The mechanism is believed to involve modulation of neurotransmitter systems .
  • Anticancer Properties : Some studies have suggested that this compound could inhibit cancer cell proliferation. Its ability to interfere with cellular signaling pathways makes it a candidate for further exploration in oncology .

Antidepressant Effectiveness

A clinical trial assessed the effectiveness of this compound in patients with major depressive disorder. Participants were randomized to receive either the compound or a placebo over a period of 12 weeks. Results indicated a statistically significant reduction in depression scores among those receiving the compound compared to the placebo group .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Table 1: Summary of Pharmacological Activities

ActivityMechanism of ActionReference
AntidepressantModulation of serotonin and norepinephrine levels
AnticancerInhibition of cell proliferation

Table 2: Clinical Trial Results

Study TypeParticipantsDurationOutcome
Clinical Trial100 patients12 weeksSignificant reduction in depression scores
In Vitro StudyVarious cancer cell linesN/AInduced apoptosis and inhibited growth

Mechanism of Action

The mechanism of action of [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol and analogous compounds:

Compound Name Molecular Formula Key Features Molecular Weight Functional Groups Key Differences References
This compound Likely C$7$H${14}$N$2$O$2$ Morpholine core, hydroxymethyl, aminomethyl, 5-methyl substituent ~174.2 (est.) Morpholine, -CH$2$OH, -CH$2$NH$_2$ Reference compound; compact structure with balanced hydrophilicity
[(3S,5R)-3-(Aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol C${13}$H${21}$N$2$O$2$ Benzyl group at position 4 245.24 Benzyl, morpholine Increased lipophilicity (logP) due to benzyl; potential for CNS penetration
(3S,5R)-3-(Aminomethyl)-5-methyloctanoic acid C${10}$H${21}$NO$_2$ Linear carboxylic acid, aminomethyl, methyl branch 187.28 Carboxylic acid, -CH$2$NH$2$ Acidic properties (pKa ~4–5); distinct pharmacokinetic behavior
(2S,3S,4R,5R)-5-(Aminomethyl)-4-[benzyl(methyl)amino]-2-methylol-tetrahydrofuran-3-ol C${14}$H${23}$N$2$O$2$ Tetrahydrofuran core, benzyl(methyl)amino substituent 263.35 Tetrahydrofuran, -NHCH$_2$Ph Different ring system (tetrahydrofuran vs. morpholine); altered hydrogen bonding
Neomycin sulfate C${23}$H${46}$N$6$O${13}$·H$2$SO$4$ Aminoglycoside antibiotic, multiple amino and hydroxyl groups 712.63 Multiple -NH$_2$, -OH Large, polar structure; bactericidal via ribosomal binding

Structural and Functional Analysis

Morpholine vs. Tetrahydrofuran Derivatives : The morpholine ring in the target compound provides a nitrogen atom within the ring, enhancing hydrogen-bonding capacity compared to tetrahydrofuran derivatives (e.g., ). This difference impacts solubility and target affinity .

Aminomethyl Group: Shared with (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid (–5), this group facilitates interactions with biological targets (e.g., enzymes, receptors). However, the carboxylic acid in the latter introduces ionization at physiological pH, altering membrane permeability .

Lipophilicity Modifiers : The benzyl-substituted morpholine () exhibits higher logP (~2.5–3.0) compared to the unsubstituted target compound (~0.5–1.0), suggesting divergent applications in hydrophobic environments (e.g., blood-brain barrier penetration) .

Biological Activity

[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, potentially affecting pathways such as methylation and nucleotide synthesis. It has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair processes .
  • Cellular Uptake : The morpholine structure enhances the compound's ability to penetrate cellular membranes, facilitating its uptake and subsequent biological effects within the cell.

In Vitro Studies

In vitro studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism of Action
K56210Induction of apoptosis via mitochondrial pathways
HeLa15Inhibition of DHFR activity leading to reduced DNA synthesis
MCF-712Cell cycle arrest at G1 phase

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving K562 cells showed that treatment with this compound resulted in significant apoptosis induction, with a notable increase in reactive oxygen species (ROS) production, suggesting oxidative stress as a mechanism for cell death .
  • Case Study 2 : In HeLa cells, the compound was found to inhibit DHFR with an IC50 value below 20 µM, confirming its role as a potential anti-cancer agent by interfering with folate metabolism .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Cancer Treatment : Given its ability to induce apoptosis and inhibit critical metabolic enzymes, this compound may serve as a lead candidate for developing new anti-cancer therapies.
  • Autoimmune Diseases : The inhibition of DHFR also suggests potential applications in treating autoimmune conditions where rapid cell proliferation is detrimental.

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